8-Ethyl-4-quinolinol

Description

Significance of the Quinolinol Scaffold in Advanced Chemical Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a structural motif of immense importance in chemistry. iosrjournals.org Its derivatives are key components in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. researchgate.netresearchgate.net The versatility of the quinoline scaffold lies in its unique chemical structure and the ease with which substituents can be introduced, allowing for the fine-tuning of its properties. researchgate.net This has made it a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netresearchgate.net The introduction of a hydroxyl group to form a quinolinol further enhances its utility, particularly in the realm of coordination chemistry. researchgate.net

Overview of 8-Hydroxyquinoline (B1678124) Derivatives as a Class of Ligands and Functional Molecules

8-Hydroxyquinoline and its derivatives are a prominent class of compounds known for their exceptional ability to form stable complexes with a wide variety of metal ions. researchgate.netmdpi.com This chelating property stems from the close proximity of the hydroxyl group at the 8-position to the nitrogen atom in the pyridine ring, creating a bidentate ligand. mdpi.com These metal complexes often exhibit unique photophysical and biological properties, leading to their application in diverse fields. They are utilized as fluorescent chemosensors for metal ion detection, as electron-transporting materials in organic light-emitting diodes (OLEDs), and have been investigated for their potential antimicrobial, antifungal, and anticancer activities. researchgate.netscispace.comrroij.com The functionalization of the 8-hydroxyquinoline core allows for the modulation of these properties, making it a highly adaptable platform for the design of new functional molecules. mdpi.comontosight.ai

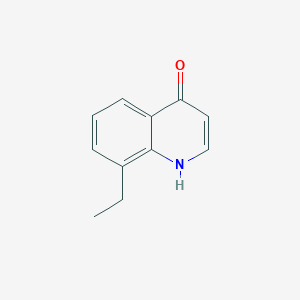

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-4-3-5-9-10(13)6-7-12-11(8)9/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQQVKSIRLQGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391693 | |

| Record name | 8-Ethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23096-83-5 | |

| Record name | 8-Ethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ETHYL-4-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 8 Ethyl 4 Quinolinol

8-Ethyl-4-quinolinol, also known by its synonym 8-Ethyl-4(1H)-Quinolinone, possesses a unique set of properties stemming from its molecular structure.

Table 1:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| CAS Number | 23096-83-5 | |

| Boiling Point | 299.93°C at 760 mmHg (Calculated) | |

| Density | 1.118 g/cm³ (Calculated) | |

| Flash Point | 129.2°C (Calculated) |

| Refractive Index | 1.573 (Calculated) | |

Synthesis and Characterization

The synthesis of quinoline (B57606) derivatives can be achieved through various established methods. A common approach for the quinoline core is the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. vulcanchem.com For substituted quinolines like 8-Ethyl-4-quinolinol, the synthesis would likely involve starting materials that already contain the desired ethyl group or introducing it at a later stage.

Another general method for synthesizing 8-hydroxyquinoline (B1678124) involves the use of ortho-aminophenol, anhydrous glycerol, and o-nitrophenol as raw materials. google.com Modifications to these starting materials or reaction conditions would be necessary to produce the 8-ethyl derivative.

Characterization of the synthesized this compound would typically involve a suite of analytical techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the hydroxyl and aromatic C-H bonds. oup.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. oup.com

Elemental Analysis: To confirm the empirical formula.

Chemical Properties and Reactivity

The chemical reactivity of 8-Ethyl-4-quinolinol is dictated by its functional groups. The hydroxyl group can undergo reactions typical of phenols, such as esterification and etherification. The nitrogen atom in the quinoline (B57606) ring imparts basic properties to the molecule. A key feature of 8-hydroxyquinoline (B1678124) derivatives is their ability to act as chelating agents for metal ions. mdpi.com The ethyl group at the 8-position may influence the solubility and steric hindrance of the molecule, potentially affecting its coordination properties.

Photophysical Properties of 8 Ethyl 4 Quinolinol and Its Coordination Compounds

Absorption and Emission Characteristics

The electronic absorption and emission spectra of 8-Ethyl-4-quinolinol and its derivatives are governed by electronic transitions within the quinolinol framework and, in the case of its complexes, by charge transfer processes involving the metal center.

In this compound and its coordination compounds, the absorption of ultraviolet-visible light primarily excites electrons within the π-system of the quinolinol ligand. These transitions are characterized as quinolinol-centered π-π* charge transfer (CT) transitions. nih.govmdpi.com For instance, dimeric indium complexes with quinolinol-based ligands exhibit low-energy absorption bands in the range of 380 to 406 nm, which are attributed to these π-π* CT transitions. nih.govmdpi.com The energy of these transitions, and thus the position of the absorption bands, can be influenced by substituents on the quinoline (B57606) ring. nih.govmdpi.com

Similarly, the electronic absorption spectra of various quinoline derivatives, including those with aryl and arylvinyl substituents, display high-energy absorption bands below 380 nm that are ascribed to π-π* transitions. nih.gov In some cases, intramolecular charge transfer (ICT) from donor groups to the quinoline acceptor can also be observed. nih.gov For example, in certain polysubstituted quinolines, the introduction of aryl or arylvinyl groups can lead to ICT, influencing the absorption and emission spectra. nih.gov

The absorption spectra of tris(8-quinolinolato)aluminum(III) (Alq3), a well-studied quinolinol complex, show multiple bands in ethanol (B145695) at room temperature, with the bands around 360 nm and 378 nm being assigned to ligand-ligand (LLCT) and ligand-to-metal/metal-to-ligand (LMCT/MLCT) charge transfer transitions, respectively. researchgate.net The π → π* transitions of the aromatic rings of the 8-hydroxyquinoline (B1678124) moiety in some Schiff base complexes are observed below the solvent cutoff in DMSO. mdpi.com

In coordination compounds of this compound, the presence of a metal center introduces new electronic transitions known as metal-to-ligand charge transfer (MLCT) states. asianpubs.org These transitions involve the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and probability of these transitions are highly dependent on the nature of the metal ion, its oxidation state, and the coordination environment.

For instance, in certain zinc(II) complexes, the absorbance in the visible range around 396.08 nm is attributed to MLCT transitions, as d-d transitions are absent. asianpubs.org Similarly, bathochromic shifts observed in the spectra of Mn(II), Co(II), Ni(II), and Fe(II) metal chelates with a derivative of 8-hydroxyquinoline are assigned to M→L charge transfer. asianpubs.org In osmium(II) organometallics containing a quinolin-8-olato ligand, the fluorescence is believed to originate from the ³MLCT state. scirp.orgscirp.org

The development of ruthenium dye-sensitizers with highly effective MLCT characteristics is crucial for applications like dye-sensitized solar cells. science.govscience.gov Theoretical studies have shown that designing ligands that act as efficient electron acceptors can enhance MLCT transitions. science.govscience.gov In some iron(III) complexes, emission occurs from a long-lived doublet ligand-to-metal charge-transfer (²LMCT) state, which is a rare phenomenon for transition-metal complexes. science.gov

Quinolinol-Centered π-π* Charge Transfer (CT) Transitions

Luminescence Phenomena: Fluorescence and Phosphorescence

Upon absorption of light, excited molecules of this compound and its complexes can relax to the ground state through radiative pathways, resulting in luminescence, which encompasses both fluorescence and phosphorescence.

Fluorescence is the emission of light from a singlet excited state, a process that is typically fast. Phosphorescence, on the other hand, is emission from a triplet excited state and is a slower process due to the spin-forbidden nature of the transition. Many heavy metals are known to quench fluorescence through enhanced spin-orbit coupling, which can promote intersystem crossing to the triplet state. researchgate.net

Quinolinol-based dimeric indium complexes exhibit fluorescence, with their emission spectra showing gradual redshifts as the electron-donating effect of substituents at the C5 position of the quinoline groups increases. nih.govmdpi.com Osmium(II) complexes with quinolin-8-olato ligands display fluorescence that is believed to originate from the ³MLCT state. scirp.orgscirp.org In the case of tris(8-quinolinolato)aluminum(III) (Alq3), both fluorescence and phosphorescence have been observed. At 77 K in a mixed solvent, Alq3 shows a broad fluorescence band around 478 nm and a phosphorescence band at 567 nm. researchgate.net The 478 nm band has also been assigned to a delayed fluorescence. researchgate.net

The introduction of substituents into the hydroxyquinoline ligand system can significantly influence the luminescence properties. For example, styryl groups can enhance the thermal stability and solubility of metal complexes. researchgate.net The luminescence wavelength of 5- and 2-substituted-8-hydroxyquinoline derivatives has been observed to shift to the red compared to the parent 8-hydroxyquinoline. hep.com.cnsioc-journal.cn

Quantum Yields and Radiative/Non-Radiative Decay Processes

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (ΦPL), which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is determined by the competition between radiative decay processes (fluorescence and phosphorescence) and non-radiative decay pathways.

For a series of dimeric indium quinolinates, the absolute emission quantum yields were found to be dependent on the substituents at the C5 position of the quinoline moieties. nih.govmdpi.com For example, complexes with methyl substituents at the C5 position exhibited higher quantum yields compared to those with other substituents like bromo and phenyl groups. nih.gov The quantum yields were also found to differ between the solution and solid film states. nih.govmdpi.com

Non-radiative decay processes, which compete with luminescence, include internal conversion and intersystem crossing. In many metal complexes, particularly those with heavy metals, enhanced spin-orbit coupling can facilitate intersystem crossing from the singlet excited state to the triplet state, which can lead to phosphorescence or non-radiative decay to the ground state. researchgate.net The rate of these non-radiative processes can be influenced by factors such as molecular rigidity and the surrounding environment.

Solvatochromic Effects on Emission Properties

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of absorption or emission spectral bands when the polarity of the solvent is changed. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the solute molecule.

The emission spectra of dimeric indium quinolinate complexes exhibit slight bathochromic (red) shifts with increasing solvent polarity, for instance, when moving from p-xylene (B151628) to tetrahydrofuran (B95107) (THF) and then to dichloromethane (B109758) (DCM). nih.govmdpi.comresearchgate.net This positive solvatochromism suggests that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. wikipedia.org

The study of solvatochromic effects provides valuable insights into the nature of the excited state. For example, the charge reorganization during light absorption and emission makes molecules susceptible to these effects. diva-portal.org In some cases, the interaction of a phenolic group with a solvent like water can stabilize the highest occupied molecular orbital (HOMO), leading to a widening of the bandgap and a blue shift in emission. diva-portal.org The solvatochromic behavior of new dyes is often studied using various approaches, including the Lippert-Mataga analysis, to understand the dye's photophysical behavior in different environments. mdpi.com

Influence of Structural Modifications and Substituents on Photophysics

The photophysical properties of this compound and its coordination compounds can be finely tuned by introducing various substituents onto the quinolinol ligand. These modifications can alter the electronic structure, and consequently, the absorption, emission, and quantum efficiency of the molecule.

The systematic variation of substituents at the C5 position of quinolinolate groups has been shown to be an effective strategy for tuning the emission color and enhancing quantum efficiencies. nih.gov For instance, increasing the electron-donating ability of substituents at the C5 position of quinolinate groups in dimeric indium complexes leads to a gradual red-shift in both the absorption and emission maxima. nih.govmdpi.com

In a series of 4,6,8-triarylquinoline-3-carbaldehyde derivatives, the introduction of different aryl groups was found to influence the intramolecular charge transfer (ICT) and, consequently, the absorption and emission spectra. nih.gov Similarly, for 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, the variation of substituents on the arylvinyl and 2-aryl groups influenced both the absorption maxima and wavelength. mdpi.com The introduction of a vinyl group can cause a large Stokes shift, although sometimes with a resultant low quantum yield. nih.gov These findings highlight the significant role that structural modifications play in tailoring the photophysical properties of quinoline-based compounds for specific applications.

Transient Absorption Spectroscopic Studies

Direct transient absorption spectroscopic studies on this compound are not extensively documented in publicly available scientific literature. However, valuable insights into its likely photophysical behavior can be extrapolated from research on structurally analogous compounds, primarily 4-hydroxyquinoline (B1666331) (4HQN) and various 8-hydroxyquinoline (8HQ) derivatives and their coordination complexes. These studies provide a framework for understanding the excited-state dynamics, including the formation and decay of transient species such as triplet states and radicals.

UV irradiation of aqueous solutions of 4-hydroxyquinoline (4HQN), the parent chromophore of this compound, leads to the efficient formation of triplet states. researchgate.netresearchgate.net Laser flash photolysis (LFP) experiments on 4HQN reveal transient absorption spectra characterized by the depletion of the ground state absorption and the appearance of a new, broad absorption band corresponding to the triplet state (³4HQN*). researchgate.net This triplet state is reactive and can interact with various biomolecules. For instance, it reacts with amino acids like tryptophan and tyrosine, as well as the antioxidant ascorbate, through an electron transfer mechanism. researchgate.netrsc.org This process can be monitored by observing the decay of the triplet absorption and the concomitant rise of characteristic absorption bands of the resulting radicals. researchgate.net

Femtosecond transient absorption (fsTA) and nanosecond transient absorption (nsTA) spectroscopies have been instrumental in elucidating the excited-state pathways of coordination compounds involving quinolinolate ligands. The behavior of these complexes is highly dependent on the central metal ion.

For platinum(II) complexes bridged by 8-hydroxyquinolines, excitation into the metal-to-ligand charge transfer (MLCT) band initially populates a singlet ligand-centered (¹LC) state on the 8HQ ligand. rsc.org This is followed by a very rapid intersystem crossing (ISC) to the corresponding triplet ligand-centered (³LC) state within a few picoseconds. This ³LC state is relatively long-lived, decaying on the microsecond timescale. rsc.org

In the case of gallium(III) complexes with 8-hydroxyquinoline-5-sulfonate, transient absorption measurements have shown that the triplet state quantum yield is surprisingly lower compared to analogous aluminum(III) complexes. rsc.org This suggests that the heavy-atom effect of gallium does not simply promote intersystem crossing. Instead, a non-radiative decay pathway involving the photolabilisation of ligand exchange is proposed to be a significant deactivating channel for the excited state. rsc.org

Studies on ruthenium(II) half-sandwich complexes with 8-hydroxyquinoline derivatives show that the system's chemistry can be complex. Time-dependent UV-Vis absorption spectra reveal that, under certain conditions, oxidation of the metal center can occur, leading to the formation of Ru(III) species which exhibit distinct absorption features at longer wavelengths. researchgate.netresearchgate.net

Chromium(III) complexes of 2-substituted 8-hydroxyquinoline ligands exhibit broad absorption bands assigned to MLCT transitions. mdpi.com A notable characteristic of these Cr(III) complexes is a significant quenching of the ligand's fluorescence. This is attributed to the lowest energy excited state being metal-centered (d-d transition) rather than ligand-centered, providing an efficient non-radiative decay path. mdpi.com

Based on these findings for analogous systems, the transient absorption spectroscopy of this compound would likely reveal the formation of a triplet state upon photoexcitation. For its coordination compounds, the dynamics would be dictated by the nature of the metal ion, with potential pathways including the formation of ligand-centered or MLCT excited states, intersystem crossing, and subsequent decay through phosphorescence, non-radiative relaxation, or photochemical reaction.

Interactive Data Tables

Table 1: Transient Species and Lifetimes for Quinolinol Analogs and their Complexes

| Compound/Complex Family | Transient Process | Transient Species | Lifetime | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinoline (4HQN) | Triplet State Formation | ³4HQN* | - | researchgate.netresearchgate.net |

| 8-Hydroxyquinoline (8HQ) Dimer | Excited State Proton Transfer | Keto Tautomer | < 0.1 ps | polyu.edu.hk |

| Pt(II)-8-Hydroxyquinolinate | Intersystem Crossing | ¹LC → ³LC | 5 - 8 ps | rsc.org |

| Pt(II)-8-Hydroxyquinolinate | Conformational Changes | - | 25 - 45 ps | rsc.org |

Table 2: Transient Absorption Maxima (λmax) of Radical Species from Quenching of Triplet 4-Hydroxyquinoline (³4HQN)*

| Quencher | Resulting Radical Species | λmax (nm) | Reference |

|---|---|---|---|

| Ascorbate | Ascorbate Radical Anion | 360 | researchgate.net |

| Tryptophan | Neutral Tryptophanyl Radical | 510 | researchgate.net |

Electrochemical Behavior of 8 Ethyl 4 Quinolinol and Its Derivatives

Voltammetric Analysis of Quinolinol Oxidation and Reduction

Cyclic Voltammetry (CV) Studies

No published studies detailing the cyclic voltammetry of 8-Ethyl-4-quinolinol are currently available.

Differential Pulse Voltammetry (DPV)

There is no available data on the differential pulse voltammetry of this compound.

Adsorptive Stripping Voltammetry

Information regarding the application of adsorptive stripping voltammetry to this compound could not be found in the existing literature.

Mechanistic Studies of Electrochemical Processes (e.g., Electron Transfer, Dimerization)

Specific mechanistic studies on the electrochemical processes of this compound, such as its electron transfer kinetics or potential dimerization pathways, have not been reported.

Influence of pH and Solvent Effects on Redox Potentials

There are no experimental data or theoretical studies available that describe the influence of pH or different solvent systems on the redox potentials of this compound.

Theoretical and Computational Studies of 8 Ethyl 4 Quinolinol

Quantum Chemical Computations (e.g., DFT, TD-DFT, Semi-Empirical Methods)

Quantum chemical computations have become indispensable in modern chemical research, allowing for the detailed investigation of molecular structures, energies, and properties. researchgate.netrsc.org For quinoline (B57606) derivatives like 8-Ethyl-4-quinolinol, methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and semi-empirical methods are frequently utilized. nih.govrsc.org

DFT, particularly with hybrid functionals like B3LYP, is a popular choice for balancing computational cost and accuracy in studying the geometry and electronic features of organic molecules. nih.govjmaterenvironsci.comsemanticscholar.org This method is effective for optimizing molecular geometries and calculating various properties for the ground state. researchgate.net TD-DFT extends these principles to study molecules in their electronically excited states, making it essential for predicting spectroscopic behaviors such as UV-Vis absorption and fluorescence. rsc.orgnih.gov Semi-empirical methods, while less accurate, can be useful for initial explorations of large systems or complex processes. aip.org

These computational approaches are instrumental in building a comprehensive understanding of a molecule's behavior from the ground up, starting with its fundamental electronic configuration. rsc.org

The ground-state electronic structure dictates a molecule's fundamental chemical and physical properties. Calculations for this compound would typically be performed using DFT methods to determine its optimized geometry and the distribution of its electrons. libretexts.org Key aspects of the ground-state electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the gap between them are critical in determining the molecule's reactivity and kinetic stability. researchgate.net

For the parent 8-hydroxyquinoline (B1678124) scaffold, studies have shown that the HOMO is primarily located on the phenolic ring, while the LUMO is centered on the pyridinium (B92312) ring. diva-portal.org The introduction of an ethyl group at the 8-position is an important modification. As an electron-donating group, the ethyl substituent would be expected to raise the energy of the HOMO, which is localized on the same ring system. This would, in turn, decrease the HOMO-LUMO energy gap, likely resulting in a bathochromic (red) shift in its absorption spectrum compared to the unsubstituted 4-quinolinol.

Theoretical investigations into related substituted quinolines confirm that such modifications significantly influence the electronic landscape. semanticscholar.orgresearchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, indicating their role in coordinating with metal ions and participating in hydrogen bonding.

Table 1: Predicted Electronic Properties of Quinoline Derivatives (Illustrative) This table illustrates typical values obtained from DFT calculations for related quinoline systems to provide context for the expected properties of this compound.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | HF/3-21+G | -8.68 | 2.34 | 11.02 | wayne.edu |

| (5-chloro-quinolin-8-yloxy) acetic acid | B3LYP/6-311++G | -6.91 | -1.85 | 5.06 | scirp.org |

| Quinolin-8-yl-2-hydroxybenzoate | B3LYP/6-311+(d,p) | -6.32 | -1.61 | 4.71 | mjcce.org.mk |

The photophysical properties of this compound, such as its absorption and emission characteristics, can be predicted using TD-DFT calculations. aip.orgresearchgate.net These methods are used to model the electronic transitions between the ground state (S₀) and various excited states (S₁, S₂, etc.). For many quinoline derivatives, the lowest singlet electronic transition (S₀ → S₁) is a π-π* transition localized on the quinoline ring system. researchgate.net

Upon excitation, the molecule's geometry relaxes to an equilibrium state for the excited state (S₁). The energy difference between the S₀ and S₁ states at their respective optimized geometries determines the emission energy. aip.org TD-DFT calculations can predict emission wavelengths and the associated Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net For example, in studies of tris(8-hydroxyquinoline)aluminum(III), TD-B3LYP calculations have accurately predicted emission wavelengths and Stokes shifts that are in excellent agreement with experimental values. wayne.eduresearchgate.net

It is known that the parent compound, 8-hydroxyquinoline, is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process. However, the 4-quinolinol tautomer of this compound may exhibit different behavior. Computational models can explore the potential energy surfaces of the excited states to determine if such non-radiative decay pathways are favorable, thereby predicting whether the compound is likely to be fluorescent or phosphorescent. researchgate.net

Ground-State Electronic Structure Calculations

Conformational Analysis and Molecular Geometries

Even for seemingly rigid molecules like this compound, conformational flexibility exists, primarily due to the rotation of substituent groups. Conformational analysis, typically performed using DFT, is used to identify the most stable three-dimensional arrangements (conformers) of the molecule. mjcce.org.mkresearchgate.net For this compound, the key dihedral angle would be associated with the C-C bond connecting the ethyl group to the quinoline ring. By rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the energy minima that correspond to stable conformers. scirp.org

Furthermore, the 4-quinolinol moiety can exist in keto-enol tautomeric forms. Computational studies on related systems have shown that both forms can be stable, with their relative energies depending on the specific substituents and the environment (gas phase vs. solvent). scirp.org DFT calculations can determine the optimized geometries, including bond lengths, bond angles, and dihedral angles, for each stable conformer. scirp.org These theoretical structures provide a fundamental basis for understanding and modeling all other molecular properties.

Table 2: Typical Calculated Geometrical Parameters for a Quinoline Core (Illustrative) The following table presents representative bond lengths and angles for a related quinoline derivative, (5-chloro-quinolin-8-yloxy) acetic acid, as determined by DFT calculations, which can serve as an approximation for the this compound core structure. scirp.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C4-N1 | 1.32 Å |

| Bond Length | C5-C6 | 1.41 Å |

| Bond Length | C8-O (hydroxyl) | 1.36 Å |

| Bond Angle | C2-C3-C4 | 120.1° |

| Bond Angle | C3-C4-N1 | 123.5° |

| Bond Angle | C5-C10-C9 | 119.5° |

Modeling of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which are essential for molecular characterization. indianchemicalsociety.comresearchgate.net By modeling spectroscopic signatures, theoretical calculations can guide experimental work and confirm structural assignments.

UV-Vis Spectra: TD-DFT is the standard method for simulating electronic absorption spectra. rsc.orgmjcce.org.mk It calculates the energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. These calculations can help assign specific bands to π-π* or n-π* transitions. mjcce.org.mkresearchgate.net

Vibrational Spectra (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. scirp.orgscirp.org These theoretical frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific molecular motion, such as C=C stretching, C-H bending, or O-H stretching. indianchemicalsociety.com

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can also be predicted computationally. nih.govacs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding of each nucleus (e.g., ¹H, ¹³C), which can then be converted into chemical shifts. These predictions are invaluable for interpreting complex NMR spectra and confirming the molecular structure. acs.org

Intermolecular Interactions and Hydrogen Bonding Prediction

The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and solubility. This compound has both a hydrogen bond donor (the hydroxyl group at position 4) and hydrogen bond acceptors (the quinoline nitrogen and the hydroxyl oxygen). This structure predisposes the molecule to form strong intermolecular hydrogen bonds. diva-portal.orgnih.gov

Computational methods can be used to model these interactions. By calculating the interaction energy between two or more this compound molecules, the stability of dimers or larger clusters can be assessed. utwente.nl Theories like Atoms in Molecules (AIM) can be applied to analyze the electron density at the points between interacting atoms to characterize the nature and strength of hydrogen bonds and other weak interactions like π-stacking. mdpi.com Understanding these interactions is crucial, as they determine how the molecules arrange themselves in the solid state, which in turn influences their electronic and photophysical properties. diva-portal.orgnih.gov

Relationship between Electronic Structure and Observed Properties

A primary goal of theoretical studies is to establish a clear link between the fundamental electronic structure of a molecule and its observable, macroscopic properties. mjcce.org.mkresearchgate.net

Color and Photophysics: The HOMO-LUMO energy gap is directly related to the energy of the lowest electronic transition. A smaller gap generally means the molecule will absorb light at longer wavelengths, potentially appearing colored. diva-portal.org As discussed, the electron-donating ethyl group on this compound is expected to lower the energy gap, suggesting it may absorb at longer wavelengths than unsubstituted 4-quinolinol. TD-DFT calculations further refine this by predicting the exact absorption and emission wavelengths, explaining the color and fluorescence/phosphorescence properties of the material. researchgate.netresearchgate.net

Chelating Ability: The presence of the nitrogen atom in the ring and the nearby hydroxyl group in the 4-position makes this compound a potential chelating agent, similar to its famous isomer, 8-hydroxyquinoline. nih.gov The high electron density on these heteroatoms, as calculated by quantum methods, confirms their ability to donate electrons to form stable complexes with metal ions. DFT can be used to model these metal complexes, predicting their geometries and binding energies. jmaterenvironsci.com

Solid State Properties and Crystallographic Analysis

Crystal Structure Determination by X-ray Diffraction

No published single-crystal X-ray diffraction data for 8-Ethyl-4-quinolinol was found. Consequently, key crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound remain undetermined in the public domain.

Molecular Conformation within the Crystal Lattice

Without experimental crystal structure data, the precise molecular conformation of this compound in the solid state cannot be described. This includes details on the planarity of the quinoline (B57606) ring system and the orientation of the ethyl group at the 8-position.

Intermolecular Packing Arrangements

Details regarding the packing of this compound molecules in a crystal lattice are not available. Studies on other quinolinol derivatives often show complex packing motifs driven by various intermolecular forces, but these cannot be directly extrapolated to the title compound without specific experimental evidence. nih.govebi.ac.uk

Analysis of Hydrogen Bonding Networks (N-H···O, O-H···O, C-H···O, C-H···N, C-H···F)

While the molecular structure of this compound contains potential hydrogen bond donors (N-H and O-H in its tautomeric forms) and acceptors (N and O atoms), no studies were found that analyze its specific hydrogen bonding networks. Research on related quinoline derivatives frequently reports the presence of extensive hydrogen bonding, which plays a crucial role in their supramolecular structures. nih.govauburn.edu For instance, derivatives have been shown to form networks involving C—H···O and C—H···N interactions. nih.govnih.gov

Interactive Data Table: Hydrogen Bond Geometry No data available for this compound.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

π-π Stacking Interactions in Crystalline States

The aromatic quinoline core of this compound suggests the potential for π-π stacking interactions, which are common in the crystal structures of such compounds and their derivatives. auburn.edu These interactions significantly influence the packing and stability of the crystalline solid. However, no specific data, such as centroid-to-centroid distances or perpendicular distances between rings, has been published for this compound. For a derivative, ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, π–π stacking between quinoline rings was observed with a centroid-to-centroid distance of 3.6169 (6) Å. nih.govnih.gov

Interactive Data Table: π-π Stacking Parameters No data available for this compound.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |

|---|

Supramolecular Architectures in this compound Derivatives

The study of supramolecular architectures in derivatives of 8-quinolinol reveals that weak intermolecular forces like hydrogen bonding and π-π stacking can lead to complex three-dimensional structures. ebi.ac.uknih.govauburn.edu For example, weak C—H···O and C—H···N hydrogen bonds in one derivative create a three-dimensional supramolecular packing arrangement. nih.govnih.gov However, the specific supramolecular architecture of this compound or its simple derivatives remains uncharacterized in the absence of crystallographic studies.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Interactive Data Table: Hirshfeld Surface Interaction Percentages No data available for this compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | - |

| C···H/H···C | - |

| O···H/H···O | - |

| N···H/H···N | - |

Applications in Analytical Chemistry Research

Metal Ion Sensing and Detection using Fluorescent Quinolinol Derivatives

Quinoline (B57606) and its derivatives are widely utilized for the detection of metal ions due to their ability to form complexes that alter their fluorescence properties. mdpi.com The parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), is typically weakly fluorescent. However, upon chelation with metal ions, the rigidity of the molecule increases, which can block non-radiative decay pathways like excited-state intramolecular proton transfer (ESIPT), leading to a significant enhancement in fluorescence emission. epstem.netresearchgate.net This "turn-on" fluorescence is a key principle behind the design of highly sensitive and selective chemosensors. nih.govresearchgate.net

Conversely, some interactions result in fluorescence quenching. This can occur through mechanisms like photoinduced electron transfer (PET) or collisional quenching, where the metal ion provides a pathway for the excited fluorophore to return to the ground state without emitting light. scispace.comresearchgate.net For instance, certain quinoline-based thiazole (B1198619) derivatives exhibit remarkable fluorescence quenching upon the addition of Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.orgnih.gov The specific response—enhancement or quenching—and the targeted ion can be finely tuned by modifying the functional groups on the quinolinol ring. mdpi.com

Table 1: Examples of Fluorescent Quinolinol Derivatives in Metal Ion Detection

| Quinolinol Derivative | Target Ion(s) | Observed Effect | Reference(s) |

| Quinoline-based thiazole derivatives (QPT, QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | acs.orgnih.gov |

| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | High selectivity and sensitivity | mdpi.com |

| Diaza-18-crown-6 hydroxyquinoline derivatives (DCHQ) | Mg²⁺ | Strong fluorescence increase | researchgate.net |

| Benzothiazole-quinoline derived 1,2,3-triazole (4HBTHQTz) | Fe³⁺ | Selective decrease in fluorescence | researchgate.net |

| Cyclotriveratrylene-based derivative with 8-quinolinesulfonyl chloride | Cu²⁺ | Drastic fluorescence quenching | scispace.com |

Preconcentration and Extraction of Metal Ions

The determination of trace and ultra-trace metal ions in complex matrices, such as seawater or industrial effluents, often requires a preconcentration step to bring the analyte concentration to a level detectable by analytical instruments. mcmaster.ca Quinolinol derivatives are highly effective reagents for both liquid-liquid solvent extraction and solid-phase extraction (SPE) of metal ions.

In solvent extraction, a lipophilic quinolinol derivative is dissolved in an immiscible organic solvent. When shaken with an aqueous sample, the derivative selectively chelates metal ions, transferring them into the organic phase. A well-studied example is 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline, the active component of the commercial extractant Kelex 100. mcmaster.caquinoline-thiophene.comaphrc.org This compound has been successfully used for the simultaneous preconcentration of multiple trace metal ions from natural waters, achieving preconcentration factors of up to 500 in a single extraction. mcmaster.ca The high lipophilicity of the alkylated quinolinol and its metal chelates drives the efficient transfer of ions from the aqueous to the organic phase. mcmaster.ca

For solid-phase extraction, the quinolinol moiety is chemically bonded or physically adsorbed onto a solid support, such as silica (B1680970), activated carbon, or a polymer resin. gnest.org This creates a chelating resin that can selectively capture metal ions from a sample passed through it. The trapped metals can then be eluted with a small volume of acid, achieving significant concentration. This technique minimizes the use of organic solvents and allows for on-line coupling with analytical instruments.

Table 2: Quinolinol-Based Systems for Metal Ion Preconcentration

| Method | Quinolinol System | Target Ions | Application | Reference(s) |

| Solvent Extraction | 7-(4-ethyl-1-methyloctyl)-8-quinolinol (Kelex 100) | Cd(II), Co(II), Cu(II), Mn(II), Ni(II), Pb(II), Zn(II) | Preconcentration from natural waters | mcmaster.ca |

| Solid-Phase Extraction | 8-hydroxyquinoline immobilized on polyacrylonitrile (B21495) fiber | Ag, Be, Cd, Co, Cu, Mn, Ni, Pb, Zn | Determination of trace metals in seawater | nih.gov |

| Solid-Phase Extraction | 8-hydroxyquinoline on C18 column | Cr, Cd, Pb, Cu, Zn, Ni | Determination of trace heavy metals in seawater | researchgate.net |

| Co-precipitation | Lanthanum-8-hydroxyquinoline system | Co(II), Ni(II), Cr(III), Pb(II) | Preconcentration from water samples | researchgate.net |

Gravimetric Analysis Methodologies

Gravimetric analysis is a classical analytical technique that relies on the measurement of mass. One of its principal methods involves the selective precipitation of an analyte from a solution. 8-Hydroxyquinoline is an excellent precipitating agent for a multitude of metal ions because it forms stable, well-defined, and often insoluble metal-quinolate complexes. uwimona.edu.jmresearchgate.net

The procedure typically involves dissolving the sample in an acidic solution, adding a solution of the quinolinol reagent, and then carefully adjusting the pH to induce precipitation. uwimona.edu.jm The selectivity of the precipitation is highly dependent on pH, allowing for the separation of different metals by controlling the acidity of the solution. uwimona.edu.jm For example, aluminum can be quantitatively precipitated as tris(8-hydroxyquinolinato)aluminium, Al(C₉H₆NO)₃, from an acetic acid-acetate buffer (pH 4.2-9.8), which separates it from alkali metals, alkaline earths, and magnesium. uwimona.edu.jm

The resulting precipitate must be crystalline and easily filterable. uwimona.edu.jm After filtration and washing, the precipitate is dried to a constant weight at a specific temperature. uwimona.edu.jmias.ac.in The mass of the analyte in the original sample can then be calculated from the mass of the precipitate and its known stoichiometric composition. This method has been successfully applied to determine aluminum in clays (B1170129) and bauxites, as well as manganese in various samples. researchgate.netias.ac.inlibretexts.org

Development of Chemosensors Based on Quinolinol-Metal Interactions

A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a measurable change, such as a change in color (colorimetric) or fluorescence. epstem.net Quinolinols are ideal building blocks for chemosensors targeting metal ions due to their inherent ability to act as both a recognition site (ionophore) and a signaling unit (fluorophore or chromophore). nih.govmdpi.comresearchgate.net

The development of these sensors involves the rational design and synthesis of novel quinoline derivatives. mdpi.com By introducing different functional groups to the quinoline core, researchers can modulate the sensor's binding affinity, selectivity towards specific metal ions, and the nature of the optical response. epstem.netmdpi.com For example, combining the quinoline structure with other heterocyclic systems like thiazole has produced chemosensors with high selectivity for iron and copper ions. acs.orgnih.gov Similarly, attaching quinolinol units to macrocyclic structures like diaza-crown-ethers has led to sensors with a strong and selective fluorescence response to magnesium ions. researchgate.net

The interaction mechanism often involves the formation of a coordination complex between the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group with the target metal ion. epstem.netresearchgate.net This binding event alters the electronic structure of the molecule, causing a shift in its absorption or emission spectra, which can be easily detected by spectroscopic methods. scispace.com

Immobilization of Quinolinol Moieties for Analytical Purposes

For practical applications such as reusable sensors, flow-injection analysis, and solid-phase extraction, it is often necessary to immobilize the quinolinol chelating agent onto a solid support. gnest.orgscholarpublishing.org Immobilization prevents the reagent from leaching into the sample and allows for easy separation and regeneration. gnest.orgoup.com

A variety of materials have been used as solid supports, including inorganic materials like silica gel, alumina, and bentonite (B74815) clay, as well as organic polymers such as polyacrylonitrile and polystyrene resins. gnest.orgnih.govscholarpublishing.orgarabjchem.org The immobilization can be achieved through physical adsorption or, more robustly, through covalent bonding. gnest.org Covalent attachment often involves creating a linker or "spacer arm" between the support matrix and the 8-hydroxyquinoline molecule to ensure the chelating site remains accessible to metal ions in the solution. gnest.org

These functionalized materials act as highly effective and selective sorbents for capturing trace metals. For example, 8-hydroxyquinoline immobilized on polyacrylonitrile fiber has a high exchange capacity and has been used to preconcentrate a range of trace metals from seawater prior to analysis by ICP-MS. nih.govtandfonline.com Similarly, silica-immobilized 8-hydroxyquinoline has been widely applied for the preconcentration and separation of heavy metals. tandfonline.comacs.org These immobilized systems are crucial for automating analytical procedures and developing environmentally friendly methods that reduce waste. gnest.org

Emerging Research Directions and Future Perspectives

Advanced Functional Materials Development from Quinolinol Derivatives

The development of advanced functional materials represents a significant and promising future direction for quinolinol derivatives, including those based on 8-Ethyl-4-quinolinol. The unique electronic and photophysical properties of the quinoline (B57606) core make it a valuable building block for a wide array of materials with tailored functionalities. nih.govmdpi.com

Researchers are actively investigating the incorporation of quinolinol derivatives into polymers and other complex molecular architectures to create materials for various applications. ontosight.ai These applications include the development of fluorescent probes and electron carriers for organic light-emitting diodes (OLEDs). mdpi.commdpi.com The ability of these compounds to form stable metal complexes is also being leveraged in the design of novel materials for catalysis and optoelectronics. researchgate.net

Key Research Thrusts:

Organic Light-Emitting Diodes (OLEDs): Quinolinol derivatives are being explored for their potential as electron-transporting and light-emitting materials in OLEDs. mdpi.comresearchgate.net The goal is to develop more efficient and durable devices for displays and lighting.

Fluorescent Sensors: The inherent fluorescence of many quinolinol compounds is being harnessed to create highly sensitive and selective chemosensors for the detection of metal ions and other analytes. mdpi.com

Catalysis: The coordination of quinolinol ligands to metal centers can create catalytically active sites for a variety of organic transformations.

Interactive Data Table: Functional Material Applications of Quinolinol Derivatives

| Application Area | Quinolinol Derivative Type | Key Properties Leveraged | Potential Impact |

|---|---|---|---|

| OLEDs | Metal complexes of 8-hydroxyquinoline (B1678124) | Electron transport, Luminescence | More efficient and stable displays and lighting |

| Fluorescent Sensors | Substituted 8-hydroxyquinolines | Fluorescence, Metal ion chelation | Sensitive detection of environmental and biological analytes |

| Catalysis | Quinolinol-metal complexes | Coordination chemistry, Redox activity | Development of new and efficient synthetic methodologies |

Exploration of Novel Coordination Motifs and Metal Centers

The rich coordination chemistry of quinolinol derivatives, including this compound, continues to be a fertile ground for discovery. The bidentate nature of the 8-hydroxyquinoline scaffold allows it to form stable complexes with a wide range of metal ions. amegroups.cnresearchgate.net Future research will likely focus on exploring novel coordination motifs and expanding the range of metal centers used to create complexes with unique properties and applications.

Scientists are investigating the synthesis and characterization of complexes with various transition metals, main group elements, and lanthanides. researchgate.netarabjchem.org The choice of the metal ion, along with modifications to the quinolinol ligand, allows for the fine-tuning of the electronic, magnetic, and photophysical properties of the resulting complexes. researchgate.net This opens up possibilities for their use in areas such as molecular magnetism, photoluminescent materials, and bioinorganic chemistry. researchgate.net

Future Research Directions:

Polymetallic Complexes: The design and synthesis of multinuclear complexes containing quinolinol ligands could lead to materials with interesting magnetic and catalytic properties.

Lanthanide Complexes: The unique luminescent properties of lanthanide ions can be harnessed by incorporating them into quinolinol-based complexes for applications in bioimaging and sensing.

Uncommon Oxidation States: The stabilization of unusual metal oxidation states by quinolinol ligands could provide access to new reactive species for catalysis and small molecule activation.

Interactive Data Table: Metal Complexes of Quinolinol Derivatives

| Metal Ion | Coordination Geometry | Potential Application | Reference |

|---|---|---|---|

| Aluminum(III) | Octahedral | OLEDs | researchgate.net |

| Zinc(II) | Tetrahedral/Octahedral | Fluorescent sensors | arabjchem.org |

| Copper(II) | Square Planar/Octahedral | Antimicrobial agents | arabjchem.org |

| Iron(III) | Octahedral | Anticancer agents | mdpi.com |

| Lead(II) | Hemidirected/Holodirected | Coordination polymers | researchgate.net |

Integration with Nanosystems for Enhanced Performance

Recent advancements have demonstrated the potential of encapsulating quinoline derivatives in various nanocarriers, such as liposomes and nanoparticles, to improve their delivery across biological barriers. mdpi.com These nanosystems can be designed to control the release of the active compound, thereby improving its pharmacokinetic profile and reducing potential side effects. researchgate.net Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues. researchgate.net

Areas of Active Research:

Targeted Drug Delivery: Loading quinolinol-based drugs into nanoparticles can improve their delivery to cancer cells or other disease sites, enhancing therapeutic efficacy while minimizing systemic toxicity. nih.gov

Bioimaging: The fluorescent properties of quinolinol derivatives can be utilized in the development of nanoparticle-based probes for in vitro and in vivo imaging. rsc.org

Photothermal Therapy: Certain nanosystems incorporating quinolinol derivatives can absorb light and convert it into heat, enabling the selective destruction of cancer cells. rsc.org

Development of Computationally-Assisted Design Strategies

The use of computational modeling and in silico techniques is becoming increasingly integral to the design and development of new quinolinol derivatives with desired properties. mdpi.complos.org These methods allow researchers to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before they are synthesized, thereby saving time and resources. plos.org

Molecular docking studies, for example, can be used to predict how a quinolinol derivative will bind to a specific biological target, providing insights into its mechanism of action. plos.orgnih.gov Quantitative structure-activity relationship (QSAR) models can help to identify the key structural features that are important for a particular biological activity. researchgate.net Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure and reactivity of these molecules. nih.gov

Key Computational Approaches:

Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor, helping to understand binding affinity and specificity. plos.org

Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, providing insights into the stability and conformational changes of ligand-receptor complexes. plos.org

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov

The synergy between experimental synthesis and computational design is expected to accelerate the discovery of new this compound derivatives with optimized properties for a wide range of applications. mdpi.complos.org

Q & A

Basic: What are the established synthetic routes for 8-Ethyl-4-quinolinol, and what factors influence yield optimization?

Methodological Answer:

Synthesis typically involves alkylation and demethylation of quinoline precursors. For example, 2-alkyl-8-quinolinol derivatives can be synthesized via methylation of 8-quinolinol followed by alkylation with organolithium reagents (e.g., isopropyl lithium) and subsequent demethylation . Key factors affecting yield include:

- Temperature control : Alkylation steps often require low temperatures (−78°C) to avoid side reactions.

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies the ethyl group (δ 1.3–1.5 ppm, triplet for CH₃; δ 2.5–2.7 ppm, quartet for CH₂) and hydroxyl proton (δ 10–12 ppm, broad singlet). ¹³C NMR confirms the quinoline backbone (aromatic carbons at δ 110–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 188.1, with fragmentation patterns confirming ethyl and hydroxyl substituents .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Basic: What known biological activities does this compound exhibit, and how are these evaluated experimentally?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microbroth dilution methods (CLSI guidelines) test activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans). MIC values <10 µg/mL indicate potency .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa) measure IC₅₀ values. Dose-response curves require triplicate trials and statistical validation (Student’s t-test, p <0.05) .

- Mechanistic studies : Fluorescence quenching assays evaluate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Variability in experimental conditions : Differences in cell lines, culture media, or compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Data normalization : Use internal controls (e.g., β-actin for Western blots) and standardize units (e.g., µM vs. µg/mL) .

- Meta-analysis : Compare datasets using ANOVA to identify outliers or confounding variables. Replicate experiments under harmonized protocols .

Advanced: What computational strategies predict the reactivity and binding modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Validate with MD simulations (NAMD, 100 ns trajectories) .

- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How can researchers assess the environmental impact of this compound synthesis byproducts?

Methodological Answer:

- Waste analysis : GC-MS identifies volatile organics (e.g., residual alkylating agents). Compare against EPA guidelines .

- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202). EC₅₀ values >100 mg/L suggest low hazard .

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy. Optimize routes using catalytic reagents (e.g., recyclable Pd catalysts) .

Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic alkylation steps .

- Design of Experiments (DoE) : Use Taguchi methods to optimize variables (temperature, stoichiometry, catalyst loading) with minimal trials .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials at −20°C under inert gas (Argon) to prevent oxidation.

- Handling : Use glove boxes for air-sensitive steps (e.g., demethylation).

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.